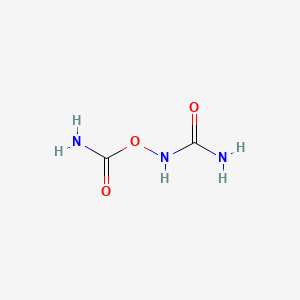
Carbamoyloxyurea
概要
説明
Carbamoyloxyurea is an organic compound with the chemical formula CH₄N₄O₃. It is an oxidation product of hydroxyurea and is known for its bactericidal properties, particularly against Escherichia coli. This compound is significant in various scientific research fields due to its unique chemical structure and biological effects .
準備方法
Carbamoyloxyurea can be synthesized through a carbon acylation reaction. A specific method involves reacting urea with dimethyl carbonate or diisobutyl carbonate under the catalysis of a base . This reaction typically requires controlled conditions to ensure the desired product’s purity and yield.
化学反応の分析
Carbamoyloxyurea undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various products, depending on the reaction conditions.
Reduction: Under specific conditions, it can be reduced to simpler compounds.
Substitution: It can participate in substitution reactions where one of its functional groups is replaced by another group.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions vary but often include simpler urea derivatives and other nitrogen-containing compounds .
科学的研究の応用
Carbamoyloxyurea has several scientific research applications:
Cell Cycle Studies: It acts as a specific inhibitor of ribonucleotide reductase, an enzyme critical for DNA synthesis in dividing cells.
Cancer Research: Due to its ability to arrest cell division, this compound has been investigated as a potential anti-cancer agent.
Bactericidal Properties: It is bactericidal for Escherichia coli, affecting cellular metabolism, especially impacting ribonucleic acid and protein syntheses.
Industrial Applications: It is used as a control agent to manage viscosity in manufacturing processes and as a coating for various materials.
作用機序
Carbamoyloxyurea primarily exerts its effects by inhibiting ribonucleotide reductase, a key enzyme in DNA synthesis. This inhibition disrupts the conversion of ribonucleotides to deoxyribonucleotides, essential building blocks for DNA. The compound’s bactericidal action is independent of cellular metabolism and is accompanied by the degradation of cellular deoxyribonucleic acid .
類似化合物との比較
Carbamoyloxyurea is similar to hydroxyurea, another compound known for its bacteriostatic properties. unlike hydroxyurea, which primarily inhibits deoxyribonucleic acid synthesis, this compound’s lethal action is independent of cellular metabolism and affects ribonucleic acid and protein syntheses . Other similar compounds include guanazole and thiourea derivatives, which also exhibit significant biological activities .
Similar Compounds
- Hydroxyurea
- Guanazole
- Thiourea Derivatives
This compound’s unique properties and diverse applications make it a valuable compound in scientific research and industrial processes.
特性
IUPAC Name |
(carbamoylamino) carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5N3O3/c3-1(6)5-8-2(4)7/h(H2,4,7)(H3,3,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCGWUIXOGKKOEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(N)NOC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40196512 | |
| Record name | Carbamoyloxyurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40196512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4543-62-8 | |
| Record name | Carbamoyloxyurea | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004543628 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carbamoyloxyurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40196512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Carbamic acid, (aminocarbonyl)azanyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Carbamoyloxyurea, and how does it affect DNA synthesis?
A1: this compound, similar to Hydroxyurea and Guanazole, primarily targets ribonucleotide reductase (RNR) [, , , ]. RNR is a critical enzyme responsible for converting ribonucleotides to deoxyribonucleotides, the building blocks of DNA. By inhibiting RNR, this compound disrupts the supply of these building blocks, ultimately leading to the inhibition of DNA synthesis and hindering cellular proliferation [, , ].
Q2: How does resistance to this compound develop in cell lines, and what are the implications for its clinical use?
A3: Cell lines can develop resistance to this compound through different mechanisms. One mechanism involves a significant increase in the activity of the ribonucleotide reductase subunit responsible for CDP reduction (CDP reductase) []. This increased activity allows the cells to overcome the inhibitory effects of the drug on DNA synthesis. Another mechanism involves alterations in the structure of RNR, reducing its sensitivity to this compound [, ]. Understanding these resistance mechanisms is crucial for developing strategies to circumvent drug resistance and improve the efficacy of this compound and related compounds in clinical settings.
Q3: this compound displays cross-resistance with other compounds. Which compounds exhibit this cross-resistance, and what is the underlying reason for this phenomenon?
A4: this compound exhibits cross-resistance with Hydroxyurea and Guanazole [, ]. This cross-resistance arises because these compounds share a similar mechanism of action: they all inhibit ribonucleotide reductase, albeit with different potencies. When a cell line develops resistance to one of these compounds, it often becomes resistant to the others due to alterations in the shared target enzyme or overlapping downstream pathways [, ].
Q4: What are the potential applications of this compound in biological research?
A4: Due to its ability to inhibit DNA synthesis, this compound has been utilized as a tool in biological research to:
- Study cell cycle progression: By arresting cells in specific phases of the cell cycle, researchers can investigate the molecular events occurring at each stage [].
- Select for drug-resistant cell lines: this compound can be used to generate cell lines with specific resistance mechanisms, providing valuable models for studying drug resistance development and identifying potential targets for overcoming resistance [].
- Investigate the regulation of enzyme activity: Studies using this compound-resistant cell lines have provided insights into the regulation of ribonucleotide reductase activity and its role in cellular responses to DNA synthesis inhibitors [, ].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



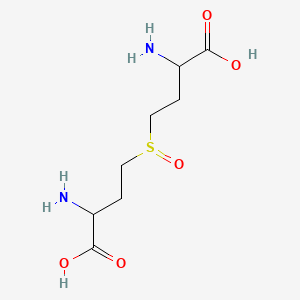
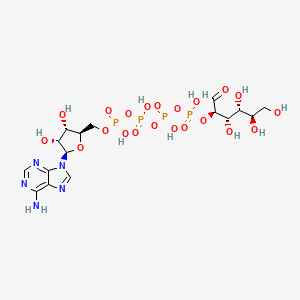

![[2-aminoethoxy-[[(2R)-2-henicosyl-1,3-dioxolan-4-yl]methoxy]phosphoryl] (2R,3R,4R)-2,3,4,5-tetrahydroxypentanoate](/img/structure/B1193974.png)
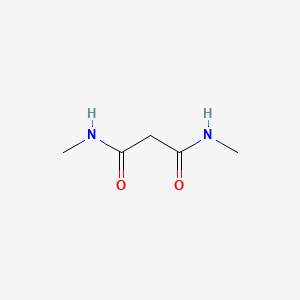
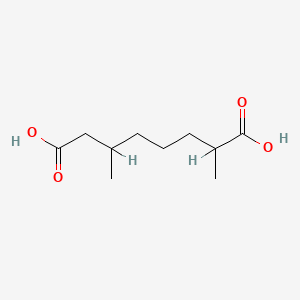


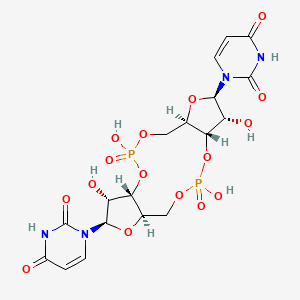

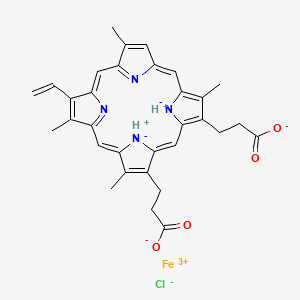

![(2S)-N-[(2S)-1-[(2S)-2-amino-3-[2-(trifluoromethyl)-1H-imidazol-5-yl]propanoyl]pyrrolidine-2-carbonyl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B1193989.png)
